

Technical Guide: N-Benzylloxycarbonyl-O-tert-butyl-L-serine (CAS 1676-75-1)

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Compound of Interest

Compound Name: Z-Ser-OtBu

Cat. No.: B371171

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzylloxycarbonyl-O-tert-butyl-L-serine, identified by CAS number 1676-75-1, is a pivotal amino acid derivative employed extensively in the field of peptide synthesis. Commonly abbreviated as Z-Ser(tBu)-OH, this compound incorporates two critical protecting groups: the Benzylloxycarbonyl (Z or Cbz) group at the N-terminus and a tert-butyl (tBu) group protecting the hydroxyl function of the serine side chain. This dual-protection strategy offers significant advantages in the controlled, stepwise synthesis of complex peptides, preventing undesirable side reactions and ensuring the integrity of the final product.

This guide provides a comprehensive overview of the chemical and physical properties of Z-Ser(tBu)-OH, its primary application in peptide synthesis, and detailed experimental protocols for its use. It is intended to serve as a technical resource for professionals engaged in synthetic organic chemistry, drug discovery, and the development of peptide-based therapeutics.

Core Properties of N-Cbz-O-tert-butyl-L-serine

The utility of Z-Ser(tBu)-OH in chemical synthesis is defined by its distinct physicochemical properties. These characteristics influence its solubility, reactivity, and handling.

Physical and Chemical Properties

A summary of the key physical and chemical properties is presented in Table 1. This data is essential for determining appropriate solvents, reaction conditions, and storage protocols.

Property	Value	Reference(s)
CAS Number	1676-75-1	[1] [2]
Molecular Formula	C ₁₅ H ₂₁ NO ₅	[1] [2]
Molecular Weight	295.33 g/mol	[1] [2]
Appearance	White to off-white powder or crystalline solid	[1] [2]
Melting Point	82 - 92 °C	[1]
Solubility	Sparingly soluble in water; soluble in organic solvents like ethanol and DMF.	[1]
Optical Rotation [α]D ₂₀	+19.0 to +23.0 deg (c=2, EtOH)	[1]
Storage Temperature	2-8°C, sealed in a dry, dark place	[1]

Spectroscopic Data

Spectroscopic data is critical for the verification of the compound's identity and purity.

Data Type	Description	Reference(s)
¹ H NMR	Spectrum available confirming the chemical structure.	[3]
Purity (HPLC)	Typically ≥98.0%	[2]

Application in Peptide Synthesis

The primary and well-established application of Z-Ser(tBu)-OH is as a building block in peptide synthesis, particularly in solution-phase synthesis, though its principles are applicable to solid-

phase methods as well.

The Z group on the α -amino function and the tBu group on the side-chain hydroxyl group provide orthogonal protection. This means each group can be removed under different chemical conditions, allowing for precise control over the synthetic route.

- N-terminal Z (Cbz) Group: This group is stable to the mildly acidic or basic conditions used for some coupling and deprotection steps but can be readily removed by catalytic hydrogenation (e.g., H_2/Pd) or strong acidic conditions (e.g., HBr in acetic acid).
- Side-Chain tBu (tert-butyl) Group: The tert-butyl ether is robust and stable to a wide range of reagents, including the conditions for Z-group removal by hydrogenation. It is typically removed under strong acidic conditions, such as with trifluoroacetic acid (TFA).^[4]

This orthogonality is fundamental to preventing unwanted side reactions, such as self-polymerization or side-chain modifications, during peptide chain elongation.^[4]

Experimental Protocols

The following section details a representative experimental protocol for the use of Z-Ser(tBu)-OH in the synthesis of a dipeptide. This solution-phase protocol illustrates the fundamental steps of coupling and deprotection.

Synthesis of a Dipeptide (e.g., Z-Ser(tBu)-Ala-OMe)

This protocol describes the coupling of Z-Ser(tBu)-OH with an amino acid ester, in this case, L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl).

Materials:

- N-Cbz-O-tert-butyl-L-serine (Z-Ser(tBu)-OH)
- L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
- N,N'-Dicyclohexylcarbodiimide (DCC) or another suitable coupling reagent (e.g., HATU)
- N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

- Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), anhydrous
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- 1M Hydrochloric acid (HCl)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

- Preparation of the Amino Component:
 - Dissolve L-Alanine methyl ester hydrochloride (1.1 equivalents) in anhydrous DCM.
 - Add DIPEA or TEA (1.2 equivalents) to neutralize the hydrochloride salt and stir for 15-20 minutes at 0°C.
- Activation of the Carboxyl Component:
 - In a separate flask, dissolve Z-Ser(tBu)-OH (1.0 equivalent) in anhydrous DCM.
 - Cool the solution to 0°C in an ice bath.
 - Add the coupling reagent, DCC (1.1 equivalents), to the solution and stir for 10 minutes to pre-activate the carboxylic acid.
- Coupling Reaction:
 - Slowly add the neutralized alanine methyl ester solution from Step 1 to the activated Z-Ser(tBu)-OH solution from Step 2.
 - Allow the reaction mixture to stir at 0°C for 2 hours and then warm to room temperature, stirring overnight.
- Work-up and Purification:

- The reaction will form a white precipitate of dicyclohexylurea (DCU), a byproduct of the DCC coupling. Filter the mixture to remove the DCU.
- Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO_3 solution, and brine.
- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 .
- Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude protected dipeptide.
- The crude product can be further purified by column chromatography on silica gel if necessary.

Deprotection of the Protected Dipeptide

A. Selective N-terminal Z-Group Removal:

- Dissolve the protected dipeptide (Z-Ser(tBu)-Ala-OMe) in methanol or ethanol.
- Add a catalytic amount of Palladium on carbon (Pd/C, 10% w/w).
- Subject the mixture to an atmosphere of hydrogen gas (H_2), typically using a balloon or a hydrogenation apparatus, and stir vigorously at room temperature.
- Monitor the reaction by TLC or LC-MS until the starting material is consumed.
- Filter the reaction mixture through a pad of Celite to remove the catalyst.
- Evaporate the solvent to yield the N-terminally deprotected dipeptide, H-Ser(tBu)-Ala-OMe.

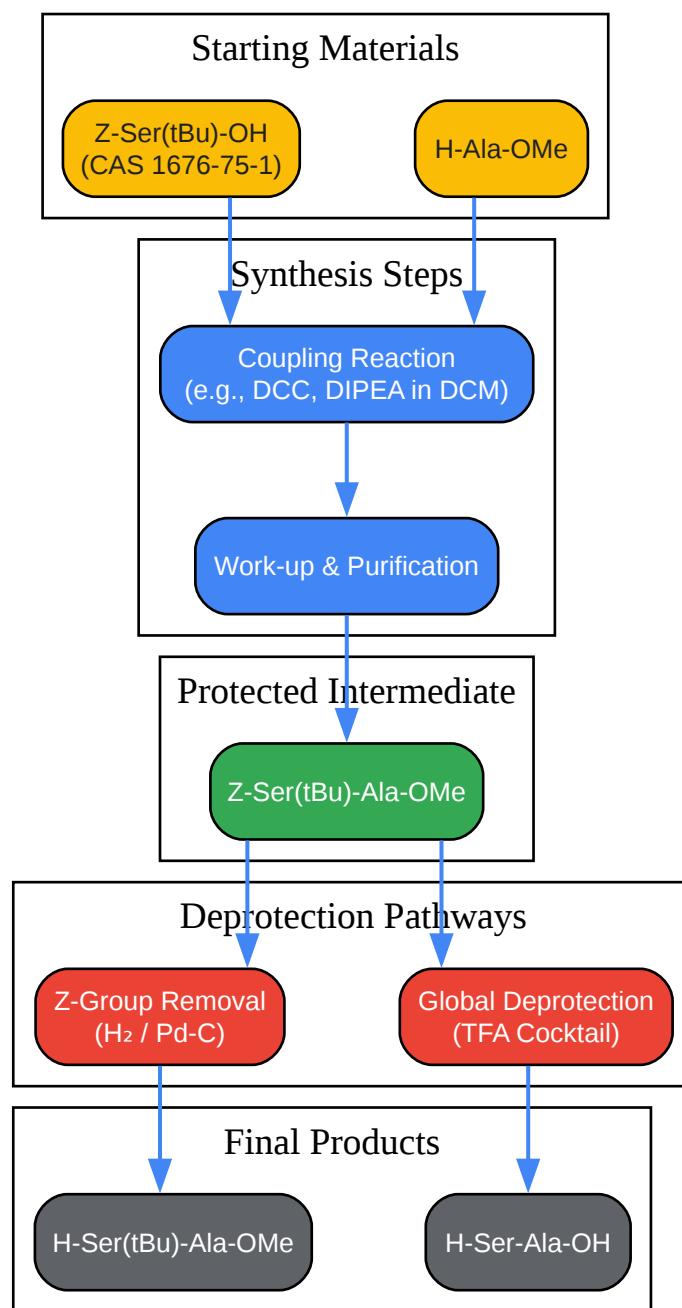
B. Global Deprotection (Removal of both Z and tBu groups):

- Dissolve the protected dipeptide in a cleavage cocktail, a common example being a mixture of Trifluoroacetic acid (TFA) and DCM (e.g., 95:5 v/v).^[5] Scavengers like water or triisopropylsilane (TIS) can be added to prevent side reactions.^[5]
- Stir the solution at room temperature for 2-4 hours.

- Remove the TFA and other volatile components under reduced pressure (a stream of nitrogen can be used).
- Precipitate the crude deprotected peptide by adding cold diethyl ether.
- Collect the peptide precipitate by centrifugation or filtration.
- Wash with cold ether and dry under vacuum to yield the final dipeptide, H-Ser-Ala-OH (note: the methyl ester is also cleaved under these strong acid conditions).

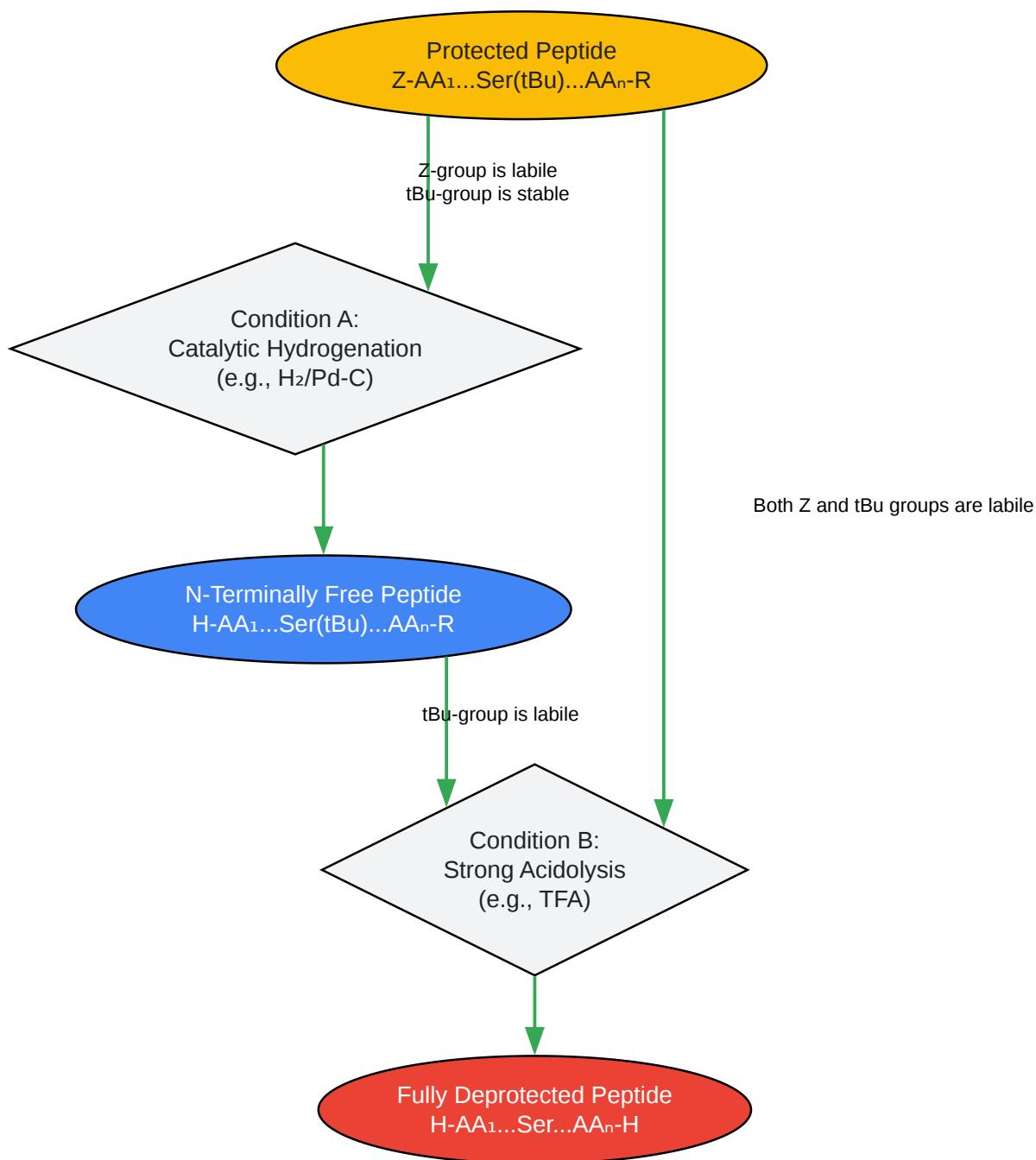
Mandatory Visualizations

The following diagrams illustrate the logical and experimental workflows associated with the use of N-Cbz-O-tert-butyl-L-serine in peptide synthesis.



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Caption: Workflow for dipeptide synthesis using Z-Ser(tBu)-OH.

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Caption: Logic of orthogonal deprotection for Z and tBu groups.

Conclusion

N-Benzylloxycarbonyl-O-tert-butyl-L-serine (CAS 1676-75-1) is a highly valuable, specialized reagent for the synthesis of peptides. Its defining feature is the orthogonal protection of its amino and hydroxyl functional groups, which allows for precise and controlled elongation of peptide chains. While it does not possess inherent biological activity, its role as a key building block is indispensable for the creation of biologically active peptides for research, diagnostics, and therapeutic applications. The protocols and data presented in this guide underscore its utility and provide a framework for its successful application in the laboratory.

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